molecular formula C6H7NO3S B029453 N-Hydroxybenzenesulfonamide CAS No. 599-71-3

N-Hydroxybenzenesulfonamide

Cat. No. B029453
CAS RN: 599-71-3
M. Wt: 173.19 g/mol
InChI Key: BRMDATNYMUMZLN-UHFFFAOYSA-N
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Description

N-Hydroxybenzenesulfonamide is a chemical compound with the formula C6H7NO3S . It is also known by other names such as Benzenesulfonamide, N-hydroxy-, Benzenesulfohydroxamic acid, Benzsulfohydroxamic acid, Hydroxamic acid, benzsulfo-, Hydroxylamine, N- (phenylsulfonyl)-, N- (Phenylsulfonyl)hydroxylamine, Piloty’s acid, NSC 45357, and benzenesulphonohydroxamic acid .


Synthesis Analysis

The synthesis of secondary sulfonamides, including N-Hydroxybenzenesulfonamide, has been described in various studies . One study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study discussed the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines .


Molecular Structure Analysis

The molecular structure of N-Hydroxybenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with a hydroxy substituent . The molecular weight of the compound is 173.190 .


Chemical Reactions Analysis

N-Hydroxybenzenesulfonamide has been found to bind to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .


Physical And Chemical Properties Analysis

The molecular formula of N-Hydroxybenzenesulfonamide is C6H7NO3S and it has a molecular weight of 173.190 . More detailed physical and chemical properties may be found in specialized databases or literature.

Scientific Research Applications

Application in Biophysics

Specific Scientific Field

Biophysics

Comprehensive and Detailed Summary of the Application

N-Hydroxybenzenesulfonamide has been studied for its binding properties with carbonic anhydrases (CA), a zinc-containing metalloenzyme . This enzyme binds primary sulfonamides with extremely high affinity, forming a coordination bond between the negatively charged amino group and the zinc ion .

Detailed Description of the Methods of Application or Experimental Procedures

A series of secondary sulfonamides were synthesized and, together with analogous primary sulfonamides, the affinities for 12 recombinant catalytically active human CA isoforms were determined by the fluorescent thermal shift assay, stopped-flow assay of the inhibition of enzymatic activity, and isothermal titration calorimetry .

Thorough Summary of the Results or Outcomes Obtained

The binding profile of secondary sulfonamides as a function of pH showed the same U-shape dependence seen for primary sulfonamides . This dependence demonstrated that there were protein binding-linked protonation reactions that should be dissected for the estimation of the intrinsic binding constants to perform structure-thermodynamics analysis .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

N-Hydroxybenzenesulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized and their affinities were determined by the fluorescent thermal shift assay, stopped-flow assay of the inhibition of enzymatic activity, and isothermal titration calorimetry .

Thorough Summary of the Results or Outcomes Obtained

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

properties

IUPAC Name

N-hydroxybenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMDATNYMUMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060521
Record name Benzenesulfonamide, N-hydroxy-
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name Piloty's acid
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Vapor Pressure

0.00000132 [mmHg]
Record name Piloty's acid
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Product Name

N-Hydroxybenzenesulfonamide

CAS RN

599-71-3
Record name N-Hydroxybenzenesulfonamide
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Record name Benzenesulfonamide, N-hydroxy-
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Record name Benzenesulphonohydroxamic acid
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Record name N-HYDROXYBENZENESULFONAMIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methoxyphenylsulfonamide 13 (35.9 g, 70.8 mmol) in dichloromethane (3.5 L) at 0° C. was charged boron tribromide (1M in DCM, 40.1 mL, 425 mmol). The reaction content was allowed to warm to room temperature, stirred over two hours, and monitored by TLC assay (SiO2, 10% methanol in dichloromethane as eluent, dibenzyl product Rf=0.16, visualization by UV). To the contents at 0° C. was slowly charged propylene oxide (82 g, 1.42 mmol). Methanol (200 mL) was added and the reaction mixture was concentrated via rotary evaporator to afford a viscous oil. The crude product mixture was purified by silica gel column chromatography using 10% methanol in dichloromethane to afford the product 14 as a foam (22 g, 80% yield). 1H NMR (DMSO) δ 7.60 (d, 2H), 7.30-7.20 (m, 5H), 6.95 (d, 2H), 3.90-3.75 (m, 1H), 3.45-3.20 (m, 5H), 3.00-2.55 (m, 5H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 1H), 0.85 (d, 3H), 0.80 (d, 3H).
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200 mL
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80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxybenzenesulfonamide
Reactant of Route 2
N-Hydroxybenzenesulfonamide
Reactant of Route 3
N-Hydroxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxybenzenesulfonamide
Reactant of Route 5
N-Hydroxybenzenesulfonamide
Reactant of Route 6
N-Hydroxybenzenesulfonamide

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